molecular formula C13H18O2 B160665 1-(3-Methoxyphenyl)cyclohexan-1-ol CAS No. 1884-42-0

1-(3-Methoxyphenyl)cyclohexan-1-ol

Cat. No.: B160665
CAS No.: 1884-42-0
M. Wt: 206.28 g/mol
InChI Key: FGCFTLWVTWVAPJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclohexan-1-ol is a chemical compound with the molecular formula C13H18O2. It is a secondary alcohol where the cyclohexanol ring is substituted at the 1-position with a 3-methoxyphenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)cyclohexan-1-ol can be synthesized through the reaction of 3-methoxyphenylmagnesium bromide with cyclohexanone. This Grignard reaction involves the formation of a carbon-carbon bond between the 3-methoxyphenyl group and the carbonyl carbon of cyclohexanone, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 1-(3-methoxyphenyl)cyclohexanone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and PCC (Pyridinium chlorochromate).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: 1-(3-Methoxyphenyl)cyclohexanone.

    Reduction: 1-(3-Methoxyphenyl)cyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclohexan-1-ol, particularly in its role as an intermediate in the synthesis of tramadol, involves its interaction with opioid receptors. Tramadol, a derivative of this compound, acts as an agonist at the μ-opioid receptor and inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects .

Comparison with Similar Compounds

    Tramadol: A well-known analgesic that shares a similar structure with 1-(3-Methoxyphenyl)cyclohexan-1-ol.

    Methadone: Another synthetic opioid with structural similarities.

    Cyclohexanol Derivatives: Various derivatives of cyclohexanol that exhibit similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and cyclohexanol backbone make it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCFTLWVTWVAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562956
Record name 1-(3-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884-42-0
Record name 1-(3-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methoxyphenylmagnesium bromide (1M in THF, 61 ml, 61 mmol, 1 equiv) at 0° C. was slowly added cyclohexanone (6 g, 61 mmol, 1 equiv) in Et2O (30 ml). The resulting mixture was stirred at room temperature for 4 h then poured in H2O at 0° C. The two layers were separated and the aqueous phase was extracted three times with Et2O. The combined organic phases were washed with brine, dried over MgSO4 and concentrated in vacuo to give 1-[3-(methyloxy)phenyl]cyclohexanol (D314) (12.4 g, 100%) as a pale yellow oil which was used in the next step without further purification.
Name
3-methoxyphenylmagnesium bromide
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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